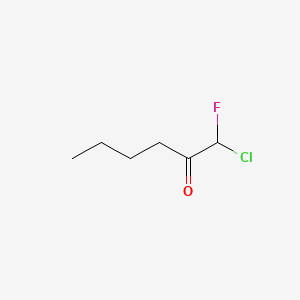
1-Chloro-1-Fluoro-2-Hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-Fluoro-2-Hexanone is an organic compound with the molecular formula C6H10ClFO It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-Fluoro-2-Hexanone can be synthesized through several methods. One common approach involves the halogenation of 2-hexanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-Fluoro-2-Hexanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted hexanones.
Reduction: The primary product is 1-Chloro-1-Fluoro-2-Hexanol.
Oxidation: Products include 1-Chloro-1-Fluoro-2-Hexanoic acid and other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-Fluoro-2-Hexanone has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-Fluoro-2-Hexanone involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it a versatile compound for various chemical transformations. The carbonyl group in the molecule is highly reactive, allowing it to participate in a wide range of reactions, including nucleophilic addition and substitution.
Comparison with Similar Compounds
1-Chloro-2-Hexanone: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Fluoro-2-Hexanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.
2-Chloro-1-Fluorohexane: A similar halogenated compound but with different functional groups and reactivity.
Uniqueness: 1-Chloro-1-Fluoro-2-Hexanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C6H10ClFO |
|---|---|
Molecular Weight |
152.59 g/mol |
IUPAC Name |
1-chloro-1-fluorohexan-2-one |
InChI |
InChI=1S/C6H10ClFO/c1-2-3-4-5(9)6(7)8/h6H,2-4H2,1H3 |
InChI Key |
VFWGHWCSZVFRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



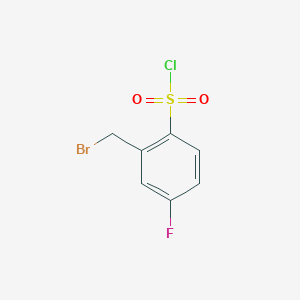


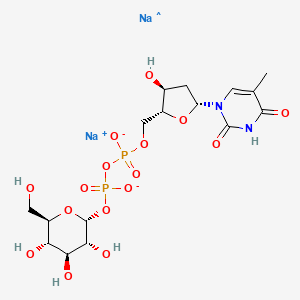
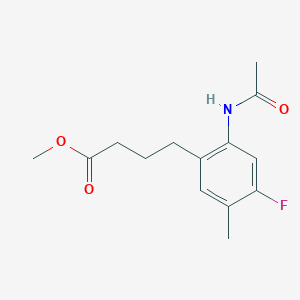
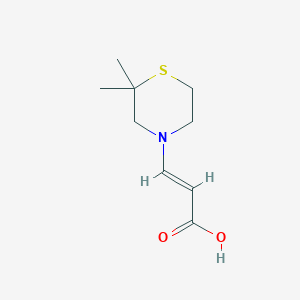
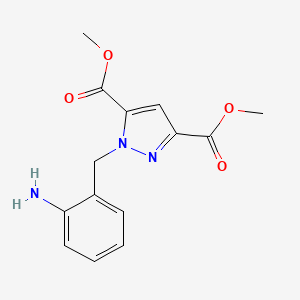
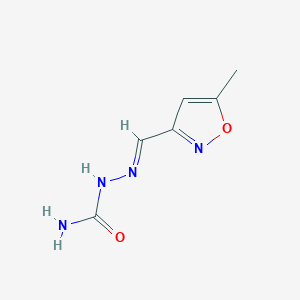
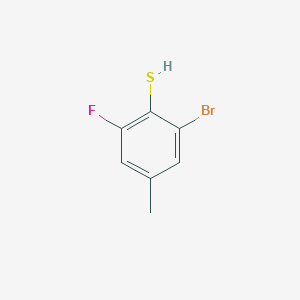
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
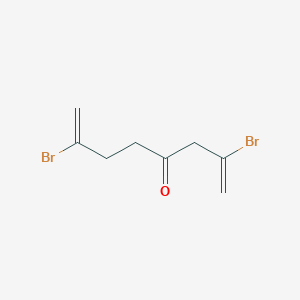

![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
